methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate
CAS No.: 946231-70-5
Cat. No.: VC11930379
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946231-70-5 |
|---|---|
| Molecular Formula | C22H20N4O4 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | methyl 4-[[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H20N4O4/c1-3-20-24-25-21(30-20)18-12-15-6-4-5-7-17(15)26(18)13-19(27)23-16-10-8-14(9-11-16)22(28)29-2/h4-12H,3,13H2,1-2H3,(H,23,27) |
| Standard InChI Key | DKIMYMGRGNRTBS-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC |
| Canonical SMILES | CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Introduction
Molecular Formula
The molecular formula of this compound is C21H20N4O4, and it has a molecular weight of approximately 396.41 g/mol.
Synthesis
The synthesis of methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate typically involves multistep organic reactions. Below is an outline of the synthetic pathway:
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Formation of the Oxadiazole Ring:
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The oxadiazole moiety can be synthesized by cyclizing hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
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Indole Functionalization:
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The indole nucleus is functionalized at the nitrogen position to attach an acetamido group through nucleophilic substitution.
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Esterification:
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The benzoic acid derivative undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
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Coupling Reaction:
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The oxadiazole-indole intermediate is coupled with the benzoate ester using amide bond-forming reagents like carbodiimides (e.g., DCC or EDC).
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Potential Pharmacological Activities
The structural features of methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate suggest potential biological activities:
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Antimicrobial Properties:
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The oxadiazole ring has been widely studied for its antimicrobial activity against bacterial and fungal pathogens.
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Anti-inflammatory Potential:
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Indole derivatives are known inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation pathways.
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Anticancer Activity:
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The combination of indole and oxadiazole moieties may enhance interactions with DNA or proteins involved in cancer cell proliferation.
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In Silico Studies
Molecular docking studies could reveal interactions with biological targets such as enzymes or receptors. For instance:
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Docking against COX enzymes may predict anti-inflammatory efficacy.
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Interaction with kinases or DNA-binding proteins could indicate anticancer potential.
Analytical Characterization
To confirm its structure and purity, the compound can be analyzed using various spectroscopic and chromatographic techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Elucidates proton (H) and carbon (C) environments in the molecule |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | Identifies functional groups like esters (C=O stretch) and amides (N-H stretch) |
| High-performance Liquid Chromatography (HPLC) | Assesses purity and stability |
Comparison with Related Compounds
A comparison with structurally related compounds highlights its unique features:
| Compound Name | Key Structural Difference | Reported Activity |
|---|---|---|
| Methyl 4-(5-methyl-1,3,4-oxadiazolyl)benzoate | Lacks indole moiety | Antimicrobial |
| N-(Indolylacetyl)-benzamide | Lacks oxadiazole ring | Anti-inflammatory |
| 5-Ethylindole-based oxadiazoles | No benzoate ester | Anticancer |
Future Research Directions
Further studies are required to explore the full potential of this compound:
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Biological Screening:
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Conduct in vitro assays for antimicrobial, anti-inflammatory, and anticancer activities.
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Pharmacokinetics:
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Analyze absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
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Structure Optimization:
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Modify substituents on the oxadiazole or indole rings to improve potency and selectivity.
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This detailed analysis underscores the importance of methyl 4-{2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamido}benzoate as a promising candidate for drug discovery and development. Further experimental validation will provide insights into its therapeutic applications.
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